molecular formula C25H23N9O5 B11546039 N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11546039
M. Wt: 529.5 g/mol
InChI Key: RPRWREKZMGWNQO-VULFUBBASA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, methoxy, and hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Aromatic Substituents: The aromatic rings are introduced through nucleophilic aromatic substitution reactions.

    Functional Group Modifications: The nitro, methoxy, and hydrazine groups are introduced through specific reactions such as nitration, methylation, and hydrazone formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can yield a variety of substituted triazine derivatives.

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Material Science: The compound is explored for its use in the development of advanced materials such as polymers and nanomaterials.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N9O5

Molecular Weight

529.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H23N9O5/c1-15-4-5-19(12-16(15)2)28-24-29-23(27-18-6-8-20(9-7-18)33(35)36)30-25(31-24)32-26-14-17-13-21(34(37)38)10-11-22(17)39-3/h4-14H,1-3H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

RPRWREKZMGWNQO-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)[N+](=O)[O-])OC)C

Origin of Product

United States

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